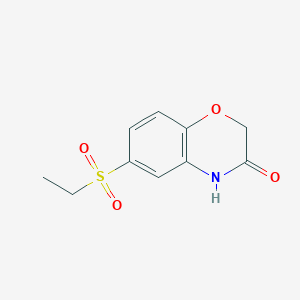

6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Übersicht

Beschreibung

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture. This compound is characterized by the presence of an ethylsulfonyl group attached to the benzoxazine ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which undergoes cyclization to form the benzoxazine ring.

Reaction Conditions:

Temperature: 60-80°C

Solvent: Dichloromethane or toluene

Catalyst: Triethylamine

Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the benzoxazine ring can lead to the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Amine derivatives

Substitution: Various substituted benzoxazines

Wissenschaftliche Forschungsanwendungen

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxazine ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(Methylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

- 6-(Propylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

- 6-(Butylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to the specific size and properties of the ethylsulfonyl group. This group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications. Additionally, the ethylsulfonyl group can enhance the compound’s stability and reactivity compared to its methyl or propyl counterparts.

Biologische Aktivität

6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anti-inflammatory and antifungal activities.

- Molecular Formula : C₁₂H₁₅NO₅S

- Molecular Weight : 285.32 g/mol

- CAS Number : 860648-57-3

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

- O-Alkylation of 2-nitrophenols.

- Catalytic Reductive Cyclization to form the benzoxazine core.

This method allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds .

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential in modulating inflammatory responses:

- Mechanism of Action : It has been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. The activation leads to a reduction in LPS-induced reactive oxygen species (ROS) production and downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .

| Inflammatory Cytokine | Effect of Compound |

|---|---|

| IL-1β | Decreased |

| IL-6 | Decreased |

| TNF-α | Decreased |

Antifungal Activity

The compound has also been evaluated for antifungal properties:

- In Vitro Studies : It exhibited moderate to good antifungal activity against several phytopathogenic fungi at concentrations around 200 mg/L. Notably, derivatives like 2-ethyl-2H-1,4-benzoxazin-3(4H)-one showed complete inhibition of mycelial growth in various strains .

| Fungal Strain | Concentration (mg/L) | Activity Observed |

|---|---|---|

| Botrytis cinerea | 200 | Moderate |

| Fusarium oxysporum | 200 | Complete inhibition |

| Alternaria alternata | 200 | Moderate |

Case Studies

- Neurodegenerative Diseases : A study demonstrated that derivatives of benzoxazinones can significantly reduce neuroinflammation in microglial cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

- Agricultural Applications : In agricultural settings, the antifungal properties of this compound can be leveraged to develop new fungicides that are effective against resistant fungal strains, thereby improving crop yields and sustainability .

Safety and Toxicity

Acute toxicity tests in animal models have indicated that while the compound exhibits potent biological activity, it also demonstrates a favorable safety profile at therapeutic doses. Continued investigation into its toxicity is necessary to ensure safe application in both clinical and agricultural contexts .

Eigenschaften

IUPAC Name |

6-ethylsulfonyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-16(13,14)7-3-4-9-8(5-7)11-10(12)6-15-9/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBHSYOAMTZTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254744 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874774-43-3 | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.